![molecular formula C22H29ClN2O B12355410 N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride CAS No. 2749910-75-4](/img/structure/B12355410.png)
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride
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Overview
Description
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, monohydrochloride is a synthetic compound with a complex molecular structure. It is known for its significant applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The process includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylpropyl Group: The phenylpropyl group is introduced through a series of substitution reactions.
Acetylation: The final step involves the acetylation of the piperidine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential analgesic and anesthetic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide hydrochloride
- α-Methyl acetyl fentanyl
- β-Methylfentanyl acetyl analog
Uniqueness
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetics, potency, and selectivity, making it valuable for targeted research and applications.
Biological Activity
N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, monohydrochloride is a synthetic compound structurally related to fentanyl analogs, known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C22H29ClN2O
- Molecular Weight : 372.9 g/mol
- CAS Registry Number : 2749910-75-4
- IUPAC Name : N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide; hydrochloride
The compound features a piperidine ring substituted with a phenylpropyl group and an acetamide moiety, contributing to its unique interactions with biological targets.
The biological activity of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide is primarily attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). This interaction modulates pain perception and can induce analgesic effects. The compound's structural similarity to fentanyl suggests it may exhibit high potency and efficacy in analgesic applications.
Pharmacological Effects
-
Analgesic Activity :
- Studies indicate that compounds similar to N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide demonstrate significant analgesic properties. The compound's binding affinity to opioid receptors suggests it may be effective in pain management.
-
Sedative Effects :
- Like other opioid derivatives, this compound may induce sedation, which is often accompanied by analgesia.
-
Potential for Abuse :
- Given its structural relation to fentanyl, there are concerns regarding the potential for abuse and dependence associated with this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, it is essential to compare it with other compounds in the same class:
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide | C22H28N2O | 336.47 g/mol | Similar structure; potential for lower potency |
α-Methyl acetyl fentanyl | C21H28N2O | 336.46 g/mol | Known for high potency; significant abuse potential |
β-Methylfentanyl acetyl analog | C22H30N2O | 338.48 g/mol | Increased lipophilicity; higher receptor affinity |
Case Studies and Research Findings
Recent studies have focused on the biological activity of various piperidine derivatives:
-
Antimicrobial Potential :
- A study screened twelve newly synthesized N-substituted phenyl compounds for antimicrobial activity against Escherichia coli and Staphylococcus aureus. While not directly tested on N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide, the findings suggest that structural modifications can significantly influence biological activity .
- Structure-Activity Relationship (SAR) :
Properties
CAS No. |
2749910-75-4 |
---|---|
Molecular Formula |
C22H29ClN2O |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18(20-9-5-3-6-10-20)17-23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H |
InChI Key |
QADTVOORADOJIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)N(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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